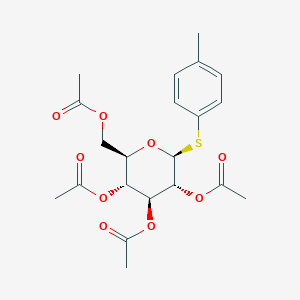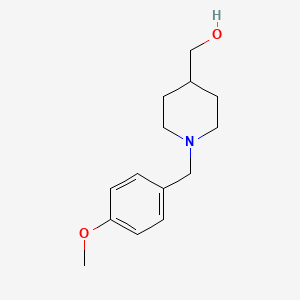![molecular formula C15H11F3N6O5S2 B2366393 N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-2-nitrobenzenesulfonohydrazide CAS No. 956204-30-1](/img/structure/B2366393.png)
N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-2-nitrobenzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The pyrazole and thiazole rings would provide rigidity to the structure, while the other groups could influence its overall shape and polarity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the carbonyl group could undergo nucleophilic addition reactions, while the nitro group could participate in reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase its lipophilicity and metabolic stability .Aplicaciones Científicas De Investigación
Agrochemical Applications
Trifluoromethylpyridine (TFMP) derivatives, which this compound is a part of, are widely used in the agrochemical industry . They are key structural ingredients in the development of many agrochemical compounds. The major use of TFMP derivatives is in the protection of crops from pests .
Pharmaceutical Applications
TFMP derivatives are also used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
In the veterinary field, two products containing the TFMP moiety have been granted market approval . This suggests that the compound could have potential applications in veterinary medicine.
Crop Protection
More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group , suggesting that this compound could have applications in crop protection.
Disease Prevention
Agrochemicals are in increasing demand to not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes . This compound could potentially be used in the development of such agrochemicals.
Synthesis of Other Compounds
This compound could potentially be used in the synthesis of other compounds. For example, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .
Mecanismo De Acción
Target of Action
Compounds with a trifluoromethyl group, such as this one, are often found in fda-approved drugs and exhibit numerous pharmacological activities . They are used in various drugs, including HIV reverse transcriptase inhibitors, antidepressants, and nonsteroidal anti-inflammatory drugs .
Mode of Action
It’s known that trifluoromethyl-substituted compounds often exhibit strong acidic properties
Biochemical Pathways
It’s known that fluorine-containing compounds significantly affect pharmaceutical growth . This suggests that the compound could potentially interact with a variety of biochemical pathways, depending on the specific targets it interacts with.
Pharmacokinetics
The trifluoromethyl group is often used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation
Result of Action
The presence of the trifluoromethyl group in various drugs suggests that the compound could potentially have a wide range of effects, depending on the specific targets it interacts with .
Action Environment
The trifluoromethyl group is often used to change the solubility of molecules containing other groups of interest
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-N'-(2-nitrophenyl)sulfonyl-1,3-thiazole-4-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N6O5S2/c1-8-6-12(15(16,17)18)23(21-8)14-19-9(7-30-14)13(25)20-22-31(28,29)11-5-3-2-4-10(11)24(26)27/h2-7,22H,1H3,(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSATTVUORZBJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NNS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N6O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


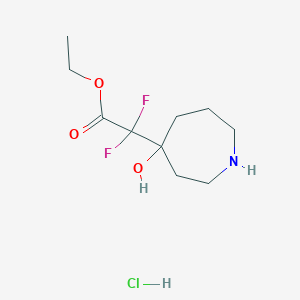
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2366312.png)
![N-benzyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2366314.png)

![N-(1-cyano-1-methylethyl)-2-({[1-(2-hydroxypropyl)piperidin-4-yl]methyl}(methyl)amino)-N-methylacetamide](/img/structure/B2366317.png)
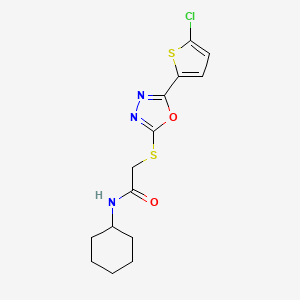
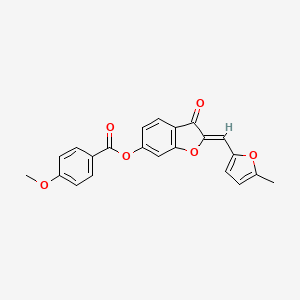
![1-{4-[4-(4-Methoxyphenyl)pyrimidin-2-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2366320.png)
![6-(Benzylthio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2366321.png)

![1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine hydrochloride](/img/no-structure.png)
